

Spectroscopic Analysis of cis-4-Methyl-2-hexene: A Technical Guide

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Compound of Interest

Compound Name: *cis-4-Methyl-2-hexene*

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This guide provides a comprehensive overview of the spectroscopic data for **cis-4-Methyl-2-hexene**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **cis-4-Methyl-2-hexene**.

Table 1: ^{13}C NMR Spectroscopic Data for **cis-4-Methyl-2-hexene**^[1]

Chemical Shift (ppm)	Intensity	Assignment
137.17	905	C-3
122.38	1000	C-2

Note: Further peaks are expected for the other carbon atoms (C1, C4, C5, C6, and the methyl group on C4), but were not explicitly listed in the available public data.

Table 2: Predicted ^1H NMR Spectroscopic Data for **cis-4-Methyl-2-hexene**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
H on C2	~5.4 - 5.5	Doublet of Quartets	JH2-H3 \approx 10-12 Hz (cis), JH2-H1 \approx 7 Hz
H on C3	~5.2 - 5.4	Doublet of Quintets	JH3-H2 \approx 10-12 Hz (cis), JH3-H4 \approx 7 Hz
H on C4	~2.2 - 2.4	Multiplet	-
CH ₃ on C4	~1.0	Doublet	JCH ₃ -H4 \approx 7 Hz
CH ₂ on C5	~1.3 - 1.4	Multiplet	-
CH ₃ on C6	~0.9	Triplet	JCH ₃ -H5 \approx 7 Hz
CH ₃ on C1	~1.6 - 1.7	Doublet	JCH ₃ -H2 \approx 7 Hz

Note: These are predicted values based on typical chemical shifts for protons in similar chemical environments. Alkene protons typically appear in the 4.6–5.9 ppm range.[\[2\]](#)[\[3\]](#)

Table 3: IR Spectroscopy Data for Alkenes

Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Intensity
=C-H Stretch	3100 - 3000	Medium
C=C Stretch (cis)	1660 - 1630	Medium
=C-H Bend (cis)	~690	Strong
C-H Stretch (alkane)	< 3000	Strong

Note: This table provides the general characteristic absorption bands for cis-alkenes.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
The NIST WebBook provides a gas-phase IR spectrum for a mixture of cis- and trans-4-Methyl-2-hexene.[\[7\]](#)

Table 4: Mass Spectrometry Data for (Z)-4-Methyl-2-hexene

m/z	Relative Intensity	Fragmentation
98	~25%	Molecular Ion [M] ⁺
83	~30%	[M - CH ₃] ⁺
69	~75%	[M - C ₂ H ₅] ⁺ (Allylic cation)
55	~100% (Base Peak)	[M - C ₃ H ₇] ⁺ (Resonance-stabilized cation)
41	~80%	[C ₃ H ₅] ⁺

Note: Data is interpreted from the mass spectrum available in the NIST WebBook for (Z)-4-Methyl-2-hexene.[8] The fragmentation of alkenes often involves the formation of stable allylic cations.[9][10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for acquiring a ¹H NMR spectrum.[11]

- Sample Preparation:
 - Accurately weigh 5-25 mg of the **cis-4-Methyl-2-hexene** sample.
 - Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube to a depth of approximately 4-5 cm.
 - Cap the NMR tube and ensure the sample is fully dissolved, using a vortex mixer if necessary.
- Data Acquisition:
 - Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

- The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- An automated shimming process is performed to optimize the magnetic field homogeneity. Manual shimming may be required for high resolution.
- The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ^1H).
- Set standard acquisition parameters, including pulse angle (e.g., 30° or 90°), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for sufficient signal-to-noise).
- Initiate the data acquisition.
- Data Processing:
 - The resulting Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
 - The spectrum is phased to ensure all peaks are in the positive absorptive mode.
 - The baseline of the spectrum is corrected to be flat.
 - The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - The signals are integrated to determine the relative number of protons.

2.2. Infrared (IR) Spectroscopy

This protocol describes the analysis of a liquid sample as a neat liquid.[\[12\]](#)

- Sample Preparation:
 - Place one to two drops of the neat liquid sample of **cis-4-Methyl-2-hexene** onto a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first to create a thin liquid film between the plates.

- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
 - Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and the detector measures the amount of light transmitted at each wavenumber.
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum.
 - The resulting spectrum shows the absorbance or transmittance as a function of wavenumber (cm⁻¹).
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3. Mass Spectrometry (MS)

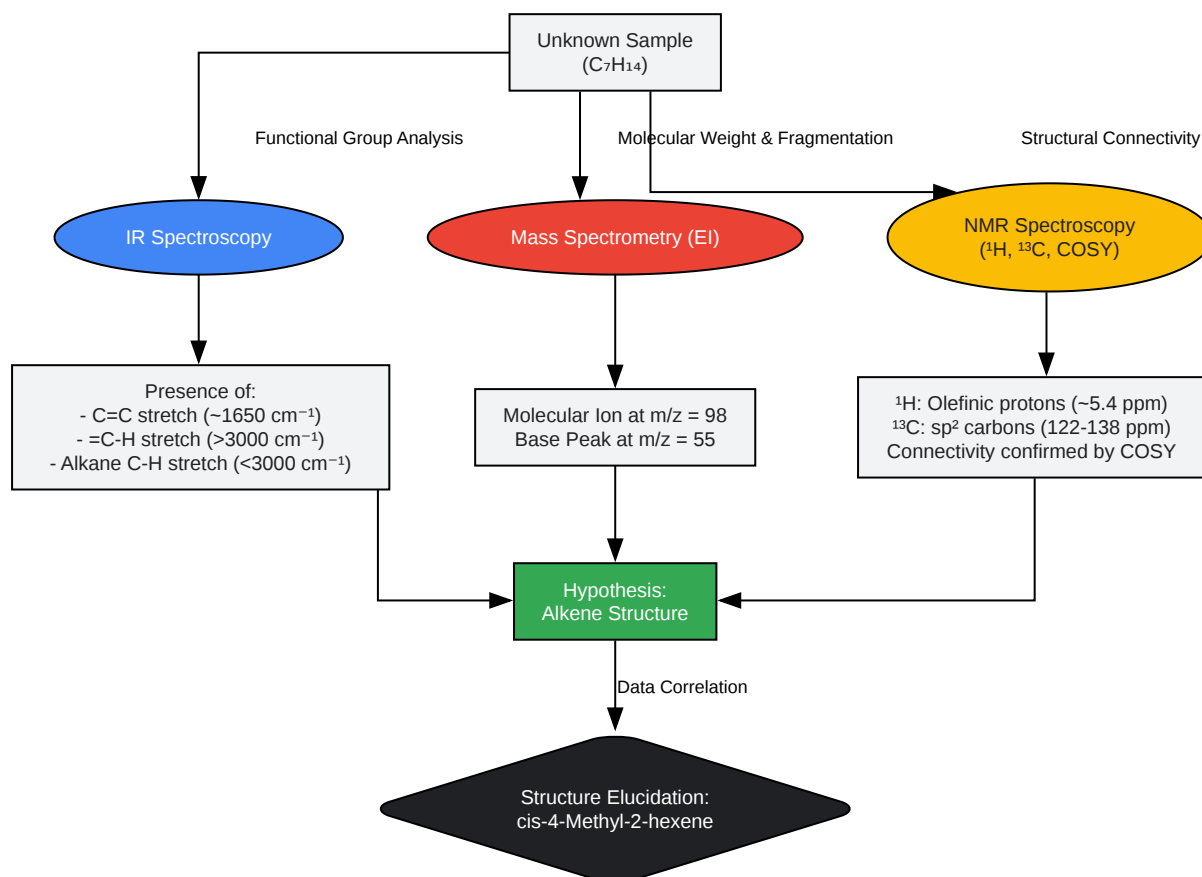
This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.[\[13\]](#)
[\[14\]](#)

- Sample Introduction and Ionization:
 - Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized in a high vacuum environment (typically 10⁻⁵ to 10⁻⁸ torr).[\[13\]](#)
 - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (a radical cation).[\[14\]](#)
- Mass Analysis:

- The molecular ion and any fragment ions formed are accelerated by an electric field into a mass analyzer.
- In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected by an electron multiplier or similar detector.
 - The detector generates a signal that is proportional to the number of ions at each m/z value.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z . The most intense peak is designated as the base peak with a relative abundance of 100%.[\[13\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of **cis-4-Methyl-2-hexene**.



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